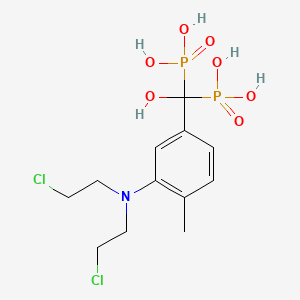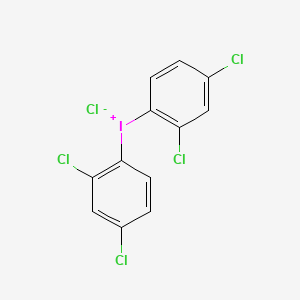
Feniodium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Feniodium chloride can be synthesized through various methods. One common approach involves the reaction of 2,4-dichlorophenyl iodide with chlorine gas under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to maintain the desired temperature and pressure. After the reaction is complete, the product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Feniodium chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various iodinated derivatives.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated phenols , while substitution reactions can produce various chlorinated derivatives .
Scientific Research Applications
Feniodium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of feniodium chloride involves its interaction with the molecular targets in parasitic worms. It disrupts the normal functioning of the parasites by interfering with their metabolic pathways, leading to their eventual death . The exact molecular targets and pathways are still under investigation, but it is believed to affect the neuromuscular system of the parasites .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dichlorophenyl)iodonium chloride
- Iodophenyl chloride
- Dichloroiodobenzene
Uniqueness
Feniodium chloride is unique due to its specific combination of iodine and chlorine atoms, which gives it distinct chemical properties and biological activity. Compared to similar compounds, it has shown higher efficacy in certain applications, particularly as an anthelmintic agent .
Properties
CAS No. |
34563-73-0 |
|---|---|
Molecular Formula |
C12H6Cl5I |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
bis(2,4-dichlorophenyl)iodanium;chloride |
InChI |
InChI=1S/C12H6Cl4I.ClH/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6H;1H/q+1;/p-1 |
InChI Key |
VWMVVFFLQCUGKR-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1Cl)Cl)[I+]C2=C(C=C(C=C2)Cl)Cl.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)[I+]C2=C(C=C(C=C2)Cl)Cl.[Cl-] |
Synonyms |
2,4-dichlorodiphenyleneiodonium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


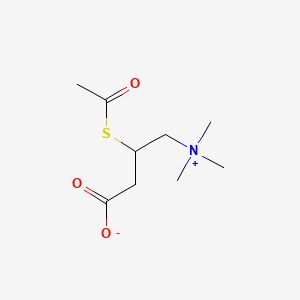
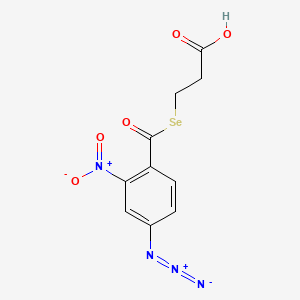
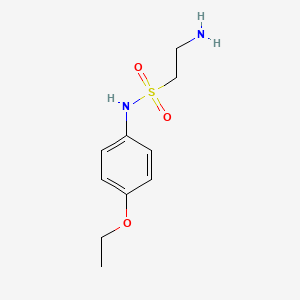
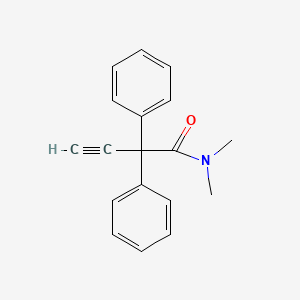
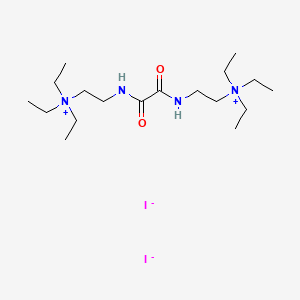
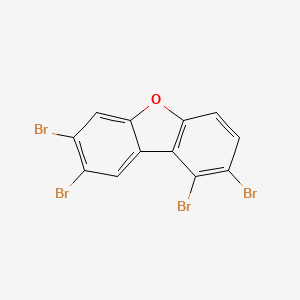
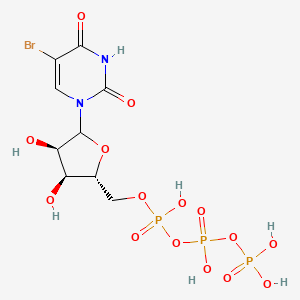
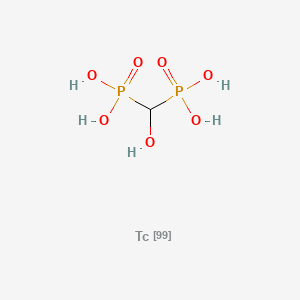
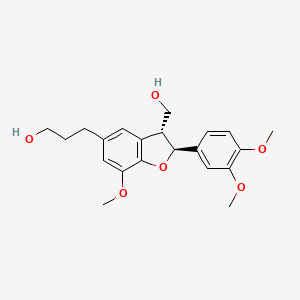
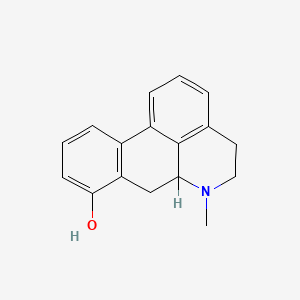
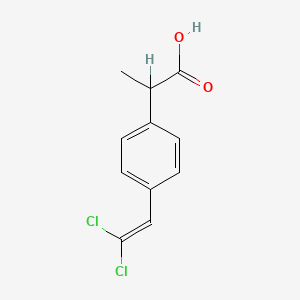
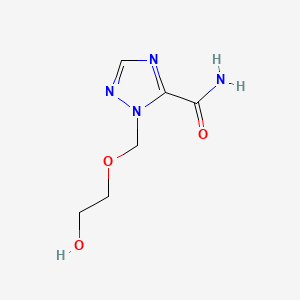
![3-[3-(Methylamino)propylamino]propane-1-thiol](/img/structure/B1220381.png)
